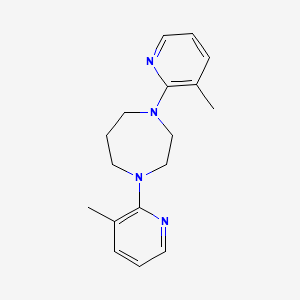

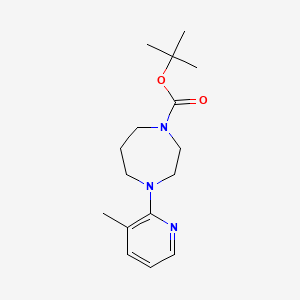

1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane

Vue d'ensemble

Description

“1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” is a chemical compound that likely belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

While specific synthesis methods for “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” are not available, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would depend on its exact structure and the conditions under which it is reacted. Piperazines, in general, can undergo a variety of reactions due to the presence of the two nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would depend on its exact molecular structure. In general, piperazines are usually solid at room temperature and highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Significance

1,4-Diazepines, which include structures similar to 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane, are known for their diverse biological activities. These compounds are explored for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been active research areas, aiming to exploit these compounds for pharmaceutical applications. The review by Rashid et al. (2019) provides a comprehensive overview of the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, highlighting their significance in medicinal chemistry (Rashid et al., 2019).

Liquid Crystal Research

Another area of interest is the study of liquid crystal dimers, such as the work by Henderson and Imrie (2011), which reports on methylene-linked liquid crystal dimers exhibiting unique transitional properties. These compounds display a twist-bend nematic phase, attributed to their bent geometry, which could be relevant to understanding the structural and functional roles of diazepine derivatives in liquid crystal technology (Henderson & Imrie, 2011).

Environmental and Health Impact Studies

Research also extends to the environmental occurrence and health impacts of related compounds, such as novel brominated flame retardants. Zuiderveen et al. (2020) review the presence of such compounds in various environments and their potential risks, indicating the growing concern over environmental pollutants and their biological effects. While not directly linked to 1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane, this research contextually underscores the importance of understanding the environmental and health implications of chemical derivatives used in industry and medicine (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

Orientations Futures

The future directions for research on “1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of uses for piperazine derivatives, there could be many potential areas of interest for future research .

Propriétés

IUPAC Name |

1,4-bis(3-methylpyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c1-14-6-3-8-18-16(14)20-10-5-11-21(13-12-20)17-15(2)7-4-9-19-17/h3-4,6-9H,5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZJHJUKHSVOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCN(CC2)C3=C(C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-methylpyridin-2-yl)-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[4-amino-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3170800.png)

![Tert-butyl 15-oxo-3,7,16-triazadispiro[5.1.6.2]hexadecane-3-carboxylate](/img/structure/B3170803.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid](/img/structure/B3170806.png)

![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170832.png)

![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)

![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)